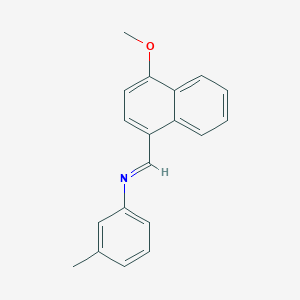
Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxynaphthalene moiety and a methylphenyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-methoxynaphthaldehyde and 3-methylaniline would be the starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine may find applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action for (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(2-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3 |
InChIキー |
HHGWQEHNHCQBTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)

![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
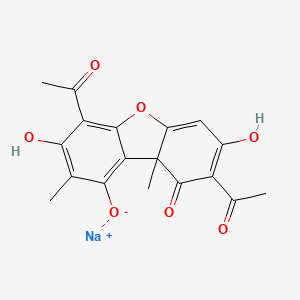
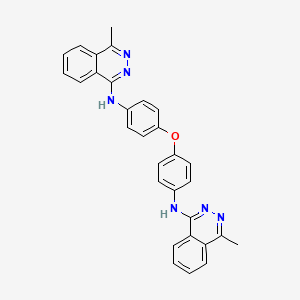
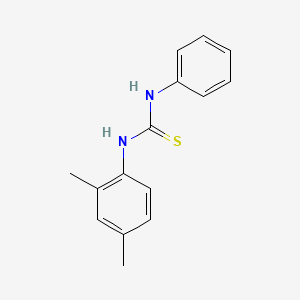
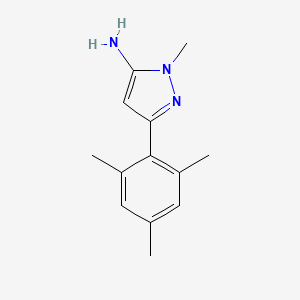

![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
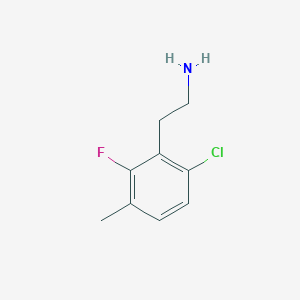
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)

